

(S)-PF-04995274: A Review of Pharmacokinetic and Bioavailability Data

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Compound of Interest

Compound Name: (S)-PF-04995274

Cat. No.: B609949

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Abstract

(S)-PF-04995274 is the chirally pure S-enantiomer of PF-04995274, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT₄). Developed as a potential therapeutic agent, understanding its pharmacokinetic profile and bioavailability is crucial for further drug development. This technical guide synthesizes the publicly available information regarding the pharmacokinetics and bioavailability of **(S)-PF-04995274**. Despite extensive investigation, specific quantitative pharmacokinetic parameters and detailed experimental protocols from dedicated preclinical or clinical studies on **(S)-PF-04995274** remain largely undisclosed in the public domain. However, information regarding a Phase 1 clinical trial of the racemate, PF-04995274, provides foundational insights into its clinical pharmacokinetic evaluation.

Introduction

(S)-PF-04995274 is a high-affinity partial agonist for the 5-HT₄ receptor, a target implicated in various physiological processes, including gastrointestinal motility and cognitive function. As an orally active and brain-penetrant compound, its absorption, distribution, metabolism, and excretion (ADME) characteristics are critical determinants of its therapeutic potential. This document aims to consolidate the known pharmacokinetic and bioavailability data for **(S)-PF-04995274**, present relevant experimental methodologies where available, and outline the logical flow of its evaluation.

Preclinical Pharmacokinetics and Bioavailability

Currently, there is a notable absence of publicly available preclinical pharmacokinetic data for **(S)-PF-04995274** in common animal models such as rats or dogs. Key parameters including maximum plasma concentration (C_{max}), time to reach maximum concentration (T_{max}), area under the plasma concentration-time curve (AUC), elimination half-life (t_{1/2}), clearance (CL), and volume of distribution (V_d) have not been reported in scientific literature or public databases. Similarly, data on the absolute oral bioavailability of **(S)-PF-04995274** in these models is not available.

General Experimental Protocol for Preclinical Pharmacokinetic Studies

While specific protocols for **(S)-PF-04995274** are not available, a typical preclinical pharmacokinetic study in rats would involve the following steps:

- Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.
- Drug Administration:
 - Intravenous (IV): A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life. This route serves as a reference for calculating absolute bioavailability.
 - Oral (PO): A single dose is administered by oral gavage to assess absorption characteristics.
- Blood Sampling: Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dose.
- Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
- Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically developed to quantify the concentration of **(S)-PF-04995274** in plasma samples.

- Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Clinical Pharmacokinetics

A Phase 1, first-in-human, single-center, crossover, randomized, placebo-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of the racemate, PF-04995274, in healthy adult volunteers (NCT01091272).^[1]

Clinical Trial Design and Objectives

The primary objective of this study was to assess the safety and tolerability of single oral doses of PF-04995274.^[1] A secondary objective was to characterize the pharmacokinetic profile of the compound.^[1]

The study design included the administration of single oral doses ranging from 0.15 mg to 210 mg.^[1] The key pharmacokinetic parameters to be determined were C_{max}, T_{max}, AUC_{last} (area under the curve from time zero to the last measurable concentration), AUC_{inf} (area under the curve extrapolated to infinity), and t_{1/2}.^[1]

Quantitative Clinical Pharmacokinetic Data

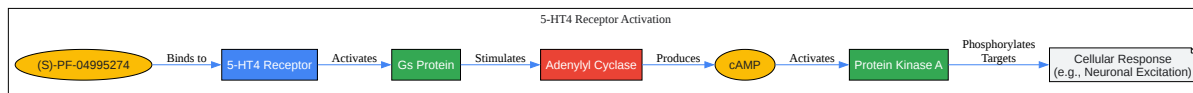
Despite the completion of this Phase 1 trial, the quantitative pharmacokinetic results, including C_{max}, T_{max}, AUC, and half-life values for the different dose cohorts, have not been made publicly available. Therefore, a detailed summary table of these parameters cannot be provided at this time.

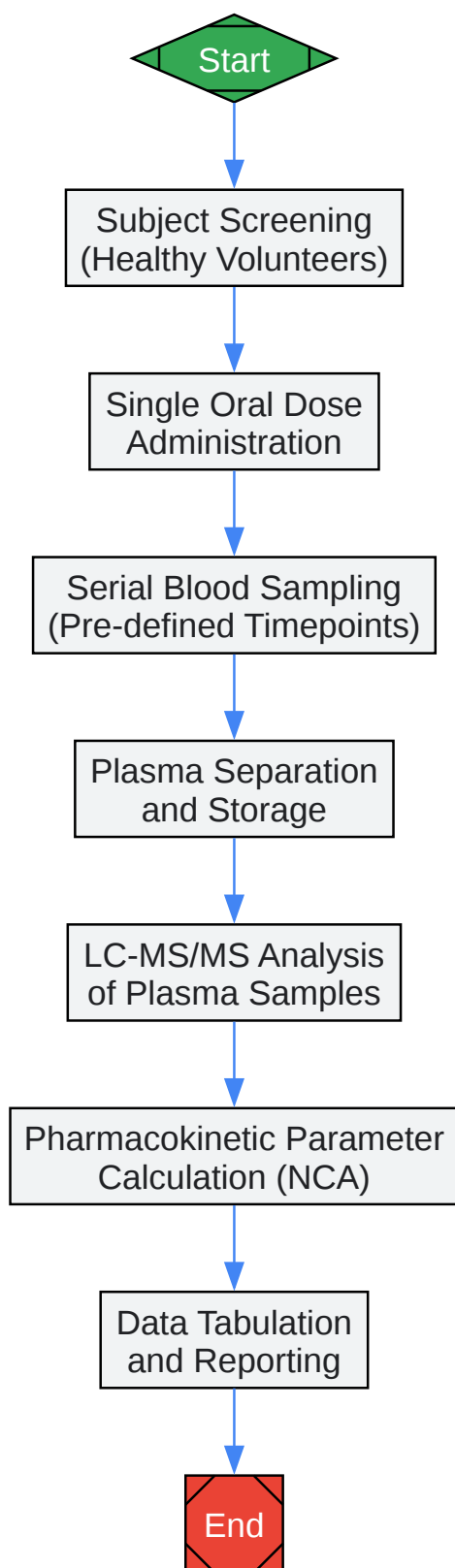
Bioavailability in Humans

Information regarding the absolute bioavailability of **(S)-PF-04995274** or its racemate in humans is not available in the public domain. Determining absolute bioavailability would typically require a study comparing the AUC following oral administration to the AUC following intravenous administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a 5-HT₄ receptor agonist and a typical workflow for a clinical pharmacokinetic study.





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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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